Ginsenoside RG2
Overview
Description
Ginsenoside Rg2 is a saponin and a protopanaxatriol-type compound found in the root and stem leaves of ginseng . It has diverse in vitro and in vivo effects, including neuroprotective, anti-inflammatory, and anti-diabetic actions . It is also known to have significant protective effects on the nervous system, cardiovascular system, and immune system .
Molecular Structure Analysis
Ginsenoside Rg2 is a protopanaxatriol that is more abundant in some Panax species (e.g., white and red P. ginseng) than others . The molecular structure of Ginsenoside Rg2 is complex and involves multiple functional groups. More detailed structural analysis can be obtained through advanced techniques such as LC–MS/MS .
Physical And Chemical Properties Analysis
Ginsenoside Rg2 has been analyzed using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS). The mobile phase of water and methanol containing 0.1% formic acid and HSS T3 C18 analytical column was used for the chromatographic separation .
Scientific Research Applications
Neuroprotective Effects
- Protective Effects Against Memory Impairment : Ginsenoside Rg2 has shown potential in protecting against memory impairment. Studies reveal that Rg2 can ameliorate cognitive dysfunction by activating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, suggesting its use in treating Alzheimer's Disease and other neurodegenerative conditions (Cui et al., 2020).
Cardiovascular Effects
- Benefits in Vascular Dementia : Ginsenoside Rg2 demonstrates significant improvements in neurological responses and memory abilities in a vascular dementia rat model. This is attributed to its effects on anti-apoptosis mechanisms, indicating its potential in treating vascular dementia or other ischemic conditions (Zhang et al., 2008).
Anticancer Potential
- Effects on Cancer Cells : Studies on ginsenosides, including Rg2, show potential anticancer effects. For instance, ginsenoside Rg2 has demonstrated activity in inhibiting growth and inducing apoptosis in human prostate carcinoma cells. This indicates its potential application in cancer treatment (Liu, Xu, & Che, 2000).
Anti-inflammatory and Immunomodulatory Effects
- Inflammation and Immune Response : Ginsenoside Rg2, in combination with other minor ginsenosides, has been found to attenuate lipopolysaccharide (LPS)-induced acute liver and kidney damage. This effect is attributed to the downregulation of toll-like receptor 4 (TLR4)-STAT1 activation and inflammatory cytokine production, showcasing its role in immune regulation and anti-inflammatory actions (Huynh et al., 2020).
Effects on Metabolic Diseases
- Regulation of Lipid Metabolism : Ginsenoside Rg2 has shown effectiveness in treating hepatic lipid metabolism disorders. It attenuates lipid deposition and oxidative stress in mouse primary hepatocytes, suggesting its utility in managing conditions like hepatic steatosis and other metabolic diseases (Cheng et al., 2020).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,39+,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBCLJAHARWNLA-DQUQINEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317065 | |
Record name | Ginsenoside Rg2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside RG2 | |
CAS RN |
52286-74-5 | |
Record name | Ginsenoside Rg2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52286-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Rg2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside Rg2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 52286-74-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | GINSENOSIDE RG2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R89LAS235 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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